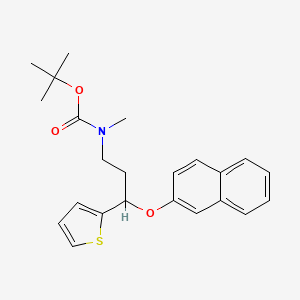
5'-O-Benzoyl-2,3'-anhydrothymidine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 is a deuterated derivative of 5’-O-Benzoyl-2,3’-anhydrothymidine. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C17H13D3N2O5 and a molecular weight of 331.34 g/mol . The compound is known for its applications in the preparation of labeled anti-HIV pharmaceuticals.
Métodos De Preparación
The synthesis of 5’-O-Benzoyl-2,3’-anhydrothymidine-d3 involves several steps. One common method includes the reaction of thymidine with benzoyl chloride to form 5’-O-Benzoylthymidine. This intermediate is then treated with a dehydrating agent to form 5’-O-Benzoyl-2,3’-anhydrothymidine. The final step involves the incorporation of deuterium to obtain 5’-O-Benzoyl-2,3’-anhydrothymidine-d3. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 undergoes various chemical reactions, including nucleophilic substitution and azidation. For instance, it reacts with triethylammonium tetrazolide in dimethylformamide (DMF) at 100-120°C, following a second-order kinetic equation . Another reaction involves dimethylammonium azide in DMF-1,4-dioxane at 80-100°C, also following second-order kinetics . Common reagents used in these reactions include triethylammonium tetrazolide and dimethylammonium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as an intermediate in the preparation of labeled anti-HIV pharmaceuticals. The compound’s deuterated form allows for precise tracking and analysis in proteomics research . Additionally, it has shown potential antiviral activity against herpes simplex virus types 1 and 2 .
Mecanismo De Acción
The mechanism of action of 5’-O-Benzoyl-2,3’-anhydrothymidine-d3 involves its interaction with nucleophiles. In the rate-determining stage of the S_N2 reaction, triethylammonium tetrazolide attacks the C3’ atom of the compound, leading to the loosening of the C3’-O2 anhydro bond . This mechanism is supported by experimental activation parameters, including ΔH ≠ 298 = 80 kJ/mol and ΔS ≠ = -116 J×mol-1×K-1 .
Comparación Con Compuestos Similares
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 can be compared with other similar compounds, such as 5’-O-Benzoyl-2,3’-anhydrothymidine and 5’-O-Benzoyl-2,3’-anhydrothymidine-d2. While these compounds share similar structures and properties, the deuterated form (d3) offers enhanced stability and tracking capabilities in research applications . This uniqueness makes it a valuable tool in biochemical and proteomics studies.
Propiedades
Fórmula molecular |
C17H16N2O5 |
|---|---|
Peso molecular |
331.34 g/mol |
Nombre IUPAC |
[(1R,9R,10R)-5-oxo-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1/i1D3 |
Clave InChI |
WUQUVOAMQGVMKB-XJDKBFHOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
SMILES canónico |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


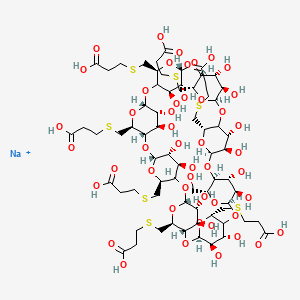
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
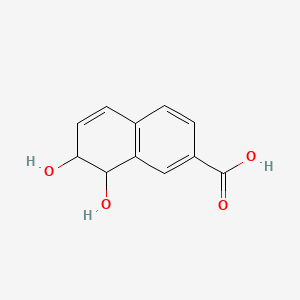
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
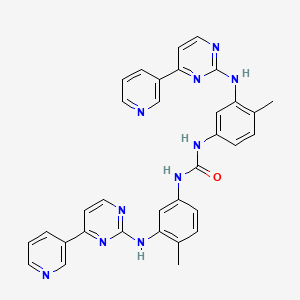
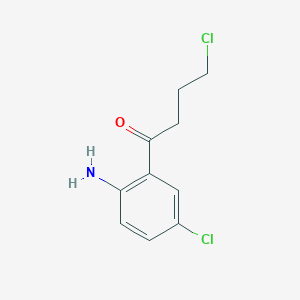
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
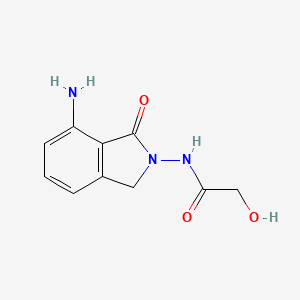

![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
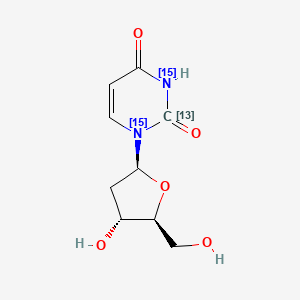
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
